

Application Notes and Protocols: JNJ-26070109

Downstream Signaling Pathway Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

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Introduction

JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3][4] The CCK2 receptor, a G protein-coupled receptor (GPCR), is primarily found in the brain and the gastrointestinal tract.[5][6] Its activation by endogenous ligands, gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events that regulate diverse physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[7][8][9] **JNJ-26070109** exerts its effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligands. [1] Understanding the downstream signaling pathways affected by **JNJ-26070109** is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

JNJ-26070109: Mechanism of Action

JNJ-26070109 is a competitive antagonist of the CCK2 receptor with high affinity.[1] The binding affinities (pKi) for human, rat, and dog CCK2 receptors are 8.49, 7.99, and 7.70, respectively.[1] Its primary therapeutic indication has been investigated in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[3][10]

Table 1: Binding Affinity of **JNJ-26070109** for CCK2 Receptors

Species	pKi
Human	8.49
Rat	7.99
Dog	7.70

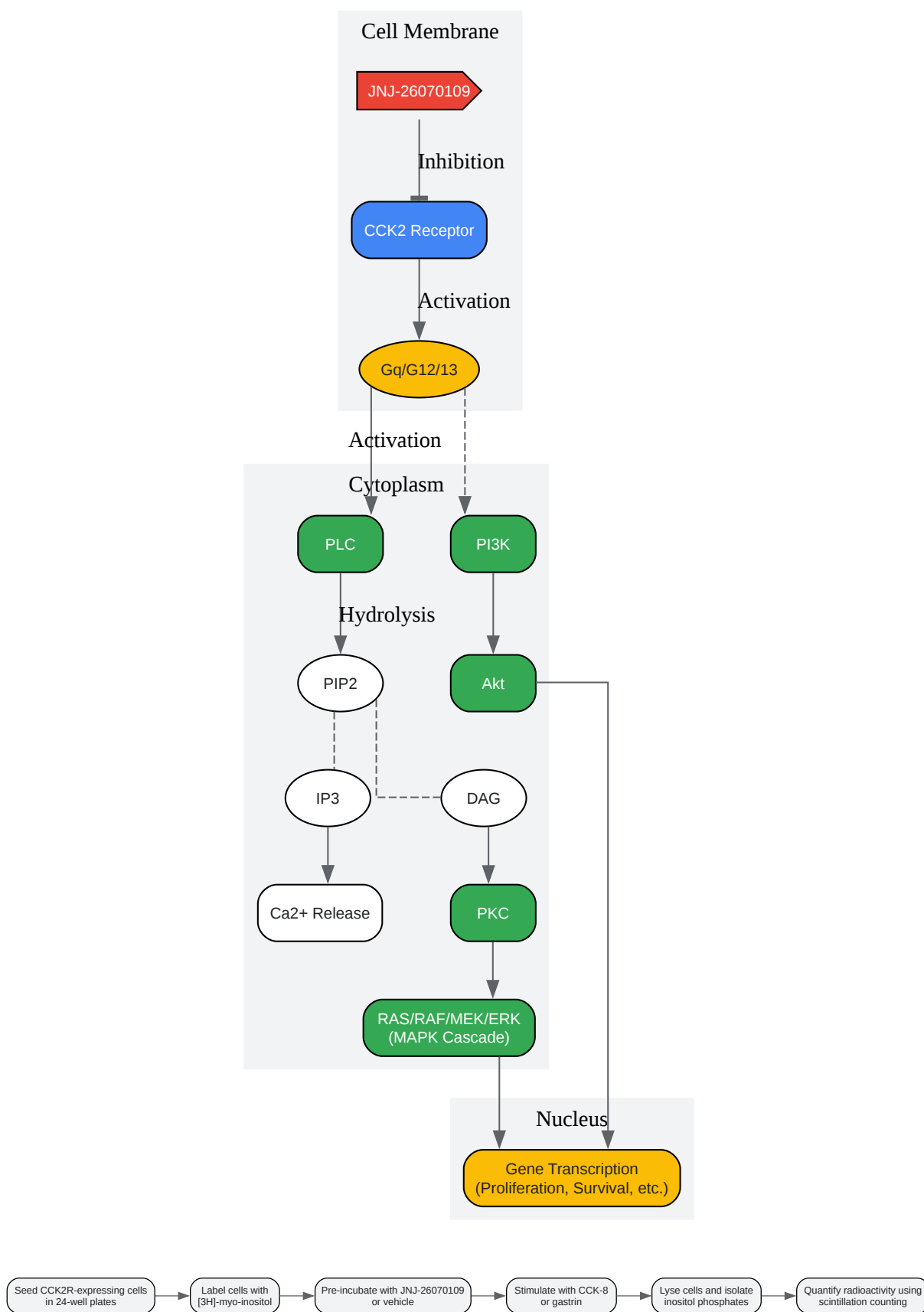
Data sourced from MedChemExpress.[\[1\]](#)

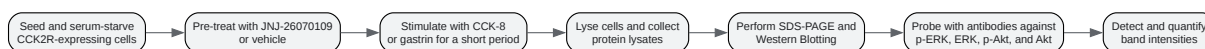
Downstream Signaling Pathways of the CCK2 Receptor

The CCK2 receptor predominantly couples to Gq and Gα12/13 proteins to initiate downstream signaling.[\[7\]](#)[\[9\]](#) Activation of these G proteins leads to the stimulation of multiple effector enzymes and second messengers, culminating in diverse cellular responses. **JNJ-26070109**, by blocking the CCK2 receptor, inhibits these signaling cascades.

Key Signaling Cascades:

- **Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway:** Upon ligand binding, the Gq protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[\[5\]](#) IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[\[8\]](#) This pathway is central to many of the physiological effects of CCK2 receptor activation.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** The activation of the CCK2 receptor can lead to the phosphorylation and activation of the MAPK/ERK cascade.[\[7\]](#) This pathway is often initiated through PKC activation and plays a significant role in cell proliferation and differentiation.[\[7\]](#)
- **Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway:** The CCK2 receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and apoptosis.[\[7\]](#)[\[9\]](#)[\[11\]](#)





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- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-26070109 Downstream Signaling Pathway Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15615440#jnj-26070109-downstream-signaling-pathway-analysis>]

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